1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

Electrolyte Engineering Transport Properties Ionic Liquid Benchmarking

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C4C1py][NTf2]; CAS 475681-62-0) is a hydrophobic, air- and water-stable ionic liquid (IL) of the pyridinium cation class, paired with the weakly coordinating bis(trifluoromethylsulfonyl)imide anion. Its molecular formula is C12H16F6N2O4S2 (MW 430.39) and it exhibits a melting point of approximately 10 °C, existing as a liquid at or slightly above room temperature.

Molecular Formula C12H16F6N2O4S2
Molecular Weight 430.4 g/mol
CAS No. 475681-62-0
Cat. No. B1383208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
CAS475681-62-0
Molecular FormulaC12H16F6N2O4S2
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
InChIInChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-10(2)6-9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
InChIKeyPQABPVGVABDFHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide (CAS 475681-62-0): Product Baseline and Procurement Context


1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C4C1py][NTf2]; CAS 475681-62-0) is a hydrophobic, air- and water-stable ionic liquid (IL) of the pyridinium cation class, paired with the weakly coordinating bis(trifluoromethylsulfonyl)imide anion [1]. Its molecular formula is C12H16F6N2O4S2 (MW 430.39) and it exhibits a melting point of approximately 10 °C, existing as a liquid at or slightly above room temperature . Characterized by negligible vapor pressure, high thermal stability (decomposition onset > 300 °C), and a wide electrochemical stability window (ECW ≈ 4.2 V), this compound serves as a robust, non-flammable electrolyte and solvent in applications where traditional organic solvents or halide-containing ILs present volatility, corrosion, or narrow potential range limitations [1].

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide: Why Generic Substitution with Other Pyridinium or Imidazolium ILs Fails


Within the [NTf2]−-based ionic liquid class, substitution by another pyridinium homolog, a regioisomeric variant, or an imidazolium analog is not functionally equivalent and will alter key performance parameters including electrolyte conductivity, viscosity-limited mass transport, and electrochemical stability. The length of the N-alkyl chain directly modulates viscosity and ionic mobility [1]; the position of the methyl substituent on the pyridinium ring influences liquid range, density, and molecular packing [2]; and the choice between pyridinium and imidazolium cations governs hydrophobicity, solvation polarity, and cathodic stability [3]. Furthermore, replacing the [NTf2]− anion with [BF4]− or halides introduces hydrolytic instability, narrower electrochemical windows, and increased corrosion potential . Consequently, selecting [C4C1py][NTf2] over structurally proximal alternatives requires quantitative, application-specific justification rather than generic in-class interchangeability.

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide (CAS 475681-62-0): Quantitative Differentiation Evidence Against Closest Comparators


Evidence Item 1: Reduced Viscosity and Enhanced Ionic Conductivity Versus Ethyl Chain Homolog [C2C1py][NTf2]

Relative to the shorter-chain homolog 1-ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C2C1py][NTf2]), the butyl-substituted derivative [C4C1py][NTf2] exhibits substantially lower dynamic viscosity and correspondingly higher ionic conductivity across the measured temperature range (278.15 K to 363.15 K). This differentiation is critical for applications where mass transport limitations govern device performance [1].

Electrolyte Engineering Transport Properties Ionic Liquid Benchmarking

Evidence Item 2: Superior Electrochemical Stability Versus [BF4]− and Halide Anion Counterparts

The bis(trifluoromethylsulfonyl)imide ([NTf2]−) anion confers a substantially wider electrochemical stability window (ECW) compared to tetrafluoroborate ([BF4]−) or halide (Cl−, Br−, I−) analogs of the same cation. This expanded operating voltage range enables higher energy density in electrochemical energy storage devices without electrolyte degradation [1].

Electrochemical Stability Window Battery Electrolytes Supercapacitor Solvents

Evidence Item 3: Higher Density and Altered Molecular Packing Versus 2-Methylpyridinium Regioisomer

The position of the methyl substituent on the pyridinium ring significantly modulates density and related volumetric properties. [C4C1py][NTf2] (4-methyl substitution) exhibits higher density than its 2-methyl regioisomer across the measured temperature range (278.15–323.15 K), reflecting differences in molecular packing efficiency driven by steric and electronic effects [1].

Thermophysical Properties Ionic Liquid Structure-Property Relationships Molecular Packing

Evidence Item 4: Higher Electrical Conductivity of 4-Methyl Isomer at Ambient Temperature

Within the isomeric pair of butyl-methylpyridinium [NTf2] ILs, the 4-methyl substitution confers measurably higher electrical conductivity at ambient temperature compared to the 2-methyl analog, a difference attributable to lower viscosity and altered ion dynamics in the 4-substituted isomer [1].

Ionic Conductivity Electrolyte Performance Regioisomer Benchmarking

Evidence Item 5: Enhanced Hydrophobicity and Lower Water Solubility Versus Imidazolium [NTf2] Analogs

Pyridinium-based ionic liquids, including [C4C1py][NTf2], consistently exhibit lower water solubility and higher hydrophobicity compared to imidazolium-based ILs bearing the same [NTf2]− anion. This class-level differentiation arises from the reduced hydrogen-bond acidity and distinct solvation characteristics of the pyridinium cation core [1].

Hydrophobicity Water Stability Ionic Liquid Cation Benchmarking

Evidence Item 6: Validated Performance in Cyclohexane/Cyclohexene Liquid-Liquid Extraction

[C4C1py][NTf2] has been experimentally validated as an effective solvent for the challenging separation of cyclohexane from cyclohexene via liquid-liquid extraction, a process relevant to petrochemical purification where conventional distillation is energy-intensive due to close boiling points [1]. The compound was evaluated alongside four other ILs, demonstrating measurable extraction capability attributable to the π–π interactions between the pyridinium ring and the cyclohexene double bond [1].

Liquid-Liquid Extraction Separation Science Aromatic-Aliphatic Separation

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide: Evidence-Based Research and Industrial Application Scenarios


High-Voltage Electrolyte Component for Supercapacitors and Lithium-Ion Batteries

The combination of a 4.2 V electrochemical window (versus ~3.5–3.8 V for [BF4]− analogs) , ionic conductivity of 4.32 mS·cm⁻¹ at 30 °C , and negligible vapor pressure makes [C4C1py][NTf2] an enabling electrolyte component for high-voltage energy storage devices. Its hydrophobicity minimizes parasitic water electrolysis reactions [1], extending cycle life in supercapacitors and enabling stable operation in lithium-ion battery chemistries where moisture sensitivity is critical.

Selective Solvent for Olefin-Paraffin and Aromatic-Aliphatic Separations

Validated performance in cyclohexane/cyclohexene liquid-liquid extraction [2] positions [C4C1py][NTf2] as a candidate solvent for petrochemical purification processes. The pyridinium cation's capacity for π–π interactions with unsaturated bonds, combined with the [NTf2]− anion's hydrophobicity, enables selective solvation of olefins and aromatics over alkanes—addressing separation challenges where conventional distillation incurs prohibitive energy costs.

CO₂ Capture and Gas Separation Membrane Component

The pyridinium [NTf2] IL platform has been investigated for CO₂ absorption applications, with [C4C1py]-based amino acid ILs demonstrating measurable CO₂ uptake via quartz crystal microbalance studies at pressures up to 6 bar and 298.15 K [3]. The parent [C4C1py][NTf2] offers a hydrophobic, thermally stable base fluid for supported ionic liquid membranes (SILMs) in CO₂/CH₄ separation, where its low volatility and tunable gas solubility enable sustained separation performance under continuous operation.

Green Chemistry Reaction Medium and Homogeneous Catalyst Support

With thermal stability exceeding 300 °C [4], negligible vapor pressure, and the weakly coordinating nature of the [NTf2]− anion, [C4C1py][NTf2] serves as a robust, recyclable medium for organic and organometallic catalysis. Its hydrophobic character facilitates product isolation via simple phase separation, aligning with green chemistry principles of solvent recovery and reduced volatile organic compound (VOC) emissions [4]. The pyridinium cation's higher polarity relative to imidazolium analogs [1] provides a distinct solvation environment that may influence reaction selectivity.

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